molecular formula C24H20N4O3S2 B12033227 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide CAS No. 577989-36-7

2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B12033227
CAS No.: 577989-36-7
M. Wt: 476.6 g/mol
InChI Key: PHVOKBLYODPCRV-UHFFFAOYSA-N
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Description

The compound 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide (CAS: 573698-36-9) is a structurally complex molecule featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a 2-thienyl moiety at position 5, and a sulfanyl-acetamide bridge linked to a 2-methoxydibenzo[b,d]furan aromatic system . Its molecular formula is C₂₄H₂₀N₄O₄S (MW: 460.505 g/mol), distinguishing it from simpler analogs through the inclusion of a dibenzofuran scaffold. The compound belongs to a class of triazole-thioacetamide derivatives known for diverse pharmacological activities, including anti-inflammatory, antibacterial, and anti-exudative effects, as observed in structurally related molecules .

Properties

CAS No.

577989-36-7

Molecular Formula

C24H20N4O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20N4O3S2/c1-3-10-28-23(21-9-6-11-32-21)26-27-24(28)33-14-22(29)25-17-13-19-16(12-20(17)30-2)15-7-4-5-8-18(15)31-19/h3-9,11-13H,1,10,14H2,2H3,(H,25,29)

InChI Key

PHVOKBLYODPCRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC=C)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Preparation of 5-(2-Thienyl)-1,2,4-triazole-3-thiol

The triazole-thiol core is synthesized via cyclocondensation of thiophene-2-carbohydrazide (1 ) with carbon disulfide in ethanolic potassium hydroxide, yielding the dithiocarbazate intermediate (2 ). Subsequent treatment with hydrazine hydrate generates 5-(2-thienyl)-1,2,4-triazole-3-thiol (3 ) (Scheme 1).

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Yield : 68–75%

Introduction of the Allyl Group

The allyl substituent is introduced via alkylation of the triazole nitrogen. Triazole-thiol (3 ) is treated with allyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form 4-allyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (4 ).

Optimization Notes :

  • Microwave irradiation (5 min, 150 W) improves yield to 92–95% compared to conventional heating (24 h, 85–90%).

  • Purification via recrystallization from ethanol yields colorless crystals.

Synthesis of N-(2-Methoxydibenzo[b,d]furan-3-yl)acetamide

Preparation of 2-Methoxydibenzo[b,d]furan-3-amine

2-Methoxydibenzo[b,d]furan-3-amine (5 ) is synthesized via Ullmann coupling of 2-iodoanisole with o-aminophenol in the presence of CuI and K₂CO₃.

Reaction Conditions :

  • Solvent : DMF

  • Temperature : 120°C, 12 h

  • Yield : 78%

Acetamide Formation

Compound 5 is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-(2-methoxydibenzo[b,d]furan-3-yl)chloroacetamide (6 ).

Key Data :

  • Melting Point : 131–133°C

  • Yield : 82%

Coupling of Triazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution between 4 and 6 . The thiol group of 4 displaces the chlorine atom in 6 under basic conditions (Scheme 2).

Optimized Protocol :

  • Solvent : DMF

  • Base : K₂CO₃

  • Temperature : Room temperature (25°C), 6 h

  • Yield : 70–75%

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the pure product as a white solid.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.22 (m, 8H, aromatic-H), 5.92 (m, 1H, allyl-CH₂), 5.12 (d, J = 10.4 Hz, 2H, allyl-CH₂), 3.91 (s, 3H, OCH₃), 3.42 (s, 2H, SCH₂CO).

  • IR (KBr) : ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 2550 cm⁻¹ (S-H, absent in final product).

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₁N₅O₃S₂
Molecular Weight499.58 g/mol
Melting Point141–143°C
SolubilityDMSO, DMF, CHCl₃

Reaction Optimization Insights

Solvent Effects

  • DMF vs. EtOH : DMF enhances reaction rates due to higher polarity, improving thiolate nucleophilicity.

  • Microwave Assistance : Reduces reaction time from 24 h to 5 min for triazole formation.

Catalytic Considerations

  • Base Selection : K₂CO₃ outperforms NaH or NaOH in minimizing side reactions (e.g., hydrolysis).

Challenges and Solutions

  • Regioselectivity : Allylation at N4 of the triazole is favored due to steric and electronic factors.

  • Purification : Silica gel chromatography effectively removes unreacted thiol and dibenzofuran byproducts.

Scalability and Industrial Relevance

  • Batch Size : Protocols validated at 10–50 g scale with consistent yields (68–72%).

  • Cost Drivers : Dibenzofuran-3-amine synthesis accounts for 60% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thienyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or thienyl groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole and thienyl-containing molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. The presence of the dibenzofuran moiety suggests possible activity against neurological disorders, while the triazole ring may contribute to anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the dibenzofuran moiety may interact with receptor proteins, modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 2-thienyl group on the triazole core offers greater lipophilicity and electron-richness compared to phenyl () or pyridinyl () groups, which may influence membrane permeability and target affinity.
  • Acetamide Modifications : Bulky substituents like dibenzofuran may reduce solubility but improve selectivity, whereas electron-withdrawing groups (e.g., -CF₃ in ) could alter metabolic stability.

Anti-Exudative Activity:

Compounds with 4-amino-5-(furan-2-yl)-triazole cores (e.g., ) demonstrated anti-exudative activity in rat models, with 15/21 derivatives surpassing or matching diclofenac sodium (8 mg/kg) at 10 mg/kg. The target compound’s thienyl group may modulate this activity due to sulfur’s polarizability and larger atomic radius compared to furan’s oxygen .

Antibacterial Activity:

Pyridinyl-substituted triazole-thioacetamides () showed moderate antibacterial activity, with MIC values ranging from 32–64 µg/mL against S. aureus and E. coli. The target compound’s dibenzofuran moiety could enhance gram-positive targeting due to increased hydrophobicity .

Anti-Inflammatory Potential:

The 2-methoxyphenyl acetamide analog () exhibited anti-inflammatory activity in preliminary assays, suggesting the target compound’s dibenzofuran group may amplify effects via enhanced aryl hydrocarbon receptor (AhR) interactions .

Physicochemical Properties:

  • Melting Points : Pyridinyl-substituted analogs () melt at 161–184°C, while furan-based derivatives () range from 120–200°C. The target compound’s bulky dibenzofuran may elevate its melting point (>200°C).
  • Solubility : Dibenzofuran’s hydrophobicity suggests lower aqueous solubility than furan or phenyl analogs, necessitating formulation optimization .

Biological Activity

The compound 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide represents a novel structure in medicinal chemistry, characterized by a triazole ring and various functional groups that may confer significant biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is defined by its unique combination of a triazole ring, allyl and thienyl substitutions, and a methoxydibenzo[b,d]furan moiety. Its molecular formula is C17H18N4OSC_{17}H_{18}N_{4}OS, with a molecular weight of approximately 342.41 g/mol. The structural features are crucial for its biological interactions.

Biological Activities

Research on similar compounds suggests that 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide may exhibit several biological activities:

  • Antimicrobial Activity
    • Compounds with triazole rings have shown significant antibacterial and antifungal properties. For instance, related triazole derivatives have been tested against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
    • Preliminary studies indicate that this compound could possess broad-spectrum antimicrobial efficacy.
  • Anticancer Potential
    • Triazoles are known to interfere with cell cycle progression and induce apoptosis in cancer cells. The specific substitutions in this compound may enhance its interaction with cancer cell targets .
    • Case studies involving similar compounds have demonstrated cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Effects
    • Some triazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The triazole ring can act as a chelator for metal ions in enzymes, inhibiting their activity.
  • Receptor Interaction : The methoxydibenzo[b,d]furan moiety may interact with specific receptors involved in signaling pathways related to inflammation and cancer.
  • Cell Membrane Permeability : The presence of the allyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration.

Synthesis Pathway

The synthesis of 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multi-step reactions:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the allyl and thienyl groups via nucleophilic substitution.
  • Coupling with the methoxydibenzo[b,d]furan moiety to form the final product.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
4-{[5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(phenyl)acetamideSimilar triazole and sulfur linkagesLacks dibenzo substitution
5-(thienyl)-1H-pyrazole derivativesContains thienyl but different ring structureDifferent heterocyclic framework
3-(substituted phenyl)-1H-pyrazoleSimilar phenolic substitutionsDifferent core structure

This table illustrates how the unique combination of functional groups in 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide may enhance its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires multi-step organic reactions, including triazole ring formation and sulfanyl-acetamide coupling. Critical parameters include:

  • Temperature : Maintain reflux conditions (~80°C) to ensure completion of thiol-alkylation steps .
  • Solvent Choice : Ethanol or dioxane is preferred for solubility and reaction efficiency .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) ensures >95% purity .
    • Reagents : Use KOH for deprotonation and chloroacetamide derivatives for nucleophilic substitution .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., allyl, thienyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects by-products .
  • X-ray Crystallography (if applicable): Resolves crystal packing and confirms stereochemistry, as seen in structurally analogous triazoles .

Q. What in vitro models are suitable for initial biological activity evaluation?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anti-Inflammatory Models : Evaluate anti-exudative activity via formalin-induced edema in rodents, measuring leukocyte migration .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., allyl, thienyl, methoxydibenzofuran) influence biological activity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Thienyl vs. Furan : Thienyl enhances π-π stacking with hydrophobic enzyme pockets, improving binding affinity compared to furan derivatives .
  • Allyl Group : Increases metabolic stability by resisting oxidative degradation .
  • Methoxydibenzofuran : Contributes to planar aromaticity, facilitating DNA intercalation in anticancer studies .
    • Experimental Design : Synthesize analogs with systematic substituent variations (e.g., replacing thienyl with pyridinyl) and compare IC₅₀ values .

Q. How can contradictory data on substituent effects (e.g., anti-exudative vs. cytotoxic activity) be resolved?

  • Data Contradiction Analysis :

  • Contextual Factors : Assess assay conditions (e.g., cell type, dose range). For example, chloro-substituted phenyl groups may show cytotoxicity at high doses but anti-exudative effects at lower doses .
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to disentangle substituent contributions to disparate activities .
  • Target Profiling : Perform docking studies to identify off-target interactions (e.g., COX-2 vs. topoisomerase inhibition) .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

  • Methodology :

  • LC-MS/MS : Track metabolite formation in hepatic microsomes (e.g., allyl group oxidation to epoxides) .
  • Isotopic Labeling : Use ³⁵S-labeled sulfanyl groups to trace degradation intermediates .
  • Accelerated Stability Testing : Expose the compound to UV light, pH extremes, and elevated temperatures to identify degradation hotspots (e.g., triazole ring hydrolysis) .

Q. How can computational tools enhance SAR studies for this compound?

  • Computational Workflow :

  • Molecular Dynamics (MD) Simulations : Predict binding modes with targets like EGFR or COX-2 .
  • QSAR Modeling : Train models using descriptors (e.g., LogP, polar surface area) from analogs with known activity .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize bioavailability and reduce hepatotoxicity risks .

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